7-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of bromine and methyl groups in its structure enhances its reactivity and interaction with biological targets.
The compound can be synthesized through various methods, primarily involving the modification of existing quinazolinone derivatives. It is classified as a quinazolinone, which is a subclass of quinazolines. Quinazolines are known for their diverse pharmacological activities, making them significant in drug discovery.
The synthesis of 7-bromo-2-methylquinazolin-4(3H)-one can be achieved through several pathways:
The molecular formula for 7-bromo-2-methylquinazolin-4(3H)-one is C_9H_8BrN_3O. Its structure features:
The compound exhibits specific spectral characteristics:
7-Bromo-2-methylquinazolin-4(3H)-one participates in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity.
The mechanism of action for compounds like 7-bromo-2-methylquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. In anticancer applications, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells.
Studies have demonstrated that quinazolinones can modulate various signaling pathways related to cell growth and survival, suggesting their potential effectiveness as therapeutic agents against tumors .
These properties are essential for determining suitable conditions for storage and handling during laboratory experiments.
7-Bromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Multi-component reactions (MCRs) offer efficient single-step access to complex quinazolinone scaffolds. A novel approach employs ammonium hexafluorophosphate (NH₄PF₆) as a dual catalyst and dehydrating agent, condensing 2-aminobenzoic acid derivatives with organic acids to furnish 2-substituted quinazolin-4(3H)-ones in 86–97% yields [2]. This method excels in atom economy by eliminating separate cyclodehydration steps. For brominated derivatives like 7-bromo-2-methylquinazolin-4(3H)-one, MCRs start from 2-amino-4-bromobenzoic acid, exploiting the bromine atom’s ortho-directing effects during cyclization. Alternative routes involve anthranilic acid fusion with thioacetamide under thermal conditions, yielding 2-methylquinazolin-4(3H)-one precursors for late-stage bromination [5].
Table 1: Multi-Component Reaction Strategies for Quinazolin-4(3H)-one Synthesis
Starting Materials | Catalyst/Reagent | Key Advantages | Yield Range |
---|---|---|---|
2-Aminobenzoic acid + Organic acid | NH₄PF₆ | No dehydrating agents, ambient conditions | 86–97% |
Anthranilic acid + Thioacetamide | None (thermal) | Scalable, minimal purification | 70–85% |
2-Amino-4-bromobenzoic acid + Acetic anhydride | HCl | Direct access to 7-bromo derivatives | 75–82% |
Copper catalysis enables tandem cyclization-functionalization of bromoquinazolinones. The CuAAC/ring cleavage reaction leverages in situ-generated ketenimine intermediates from sulfonyl azides and terminal alkynes. Using CuI (10 mol%) with triethylamine in acetonitrile, this oxidant-free protocol achieves 89% yield for phenolic quinazolinones under ambient conditions [7]. For 7-bromo-2-methyl variants, CuBr₂ catalyzes oxidative cyclization between 2-aminobenzamides and methanol, exploiting the bromine substituent’s electron-withdrawing effect to enhance ring-closure kinetics. Copper systems also enable C–H alkylation at C2 using radical precursors like dihydropyridines, allowing direct installation of methyl groups adjacent to bromine [6].
Ligand design critically enhances regioselectivity in bromoquinazolinone synthesis. Cp*Ir(2,2′-bpyO)(H₂O) complexes facilitate acceptorless dehydrogenative coupling of 2-aminobenzamides with methanol, where the iridium ligand framework stabilizes imine intermediates prior to cyclization [6]. For palladium systems, phosphine ligands (e.g., XPhos) enable Suzuki couplings at C7-bromine without disrupting the lactam moiety, allowing late-stage derivatization. These methodologies achieve >90% functional group tolerance even with sensitive bromo-methyl substitution patterns [5] [7].
Table 2: Optimized Catalytic Systems for Brominated Quinazolinone Synthesis
Catalyst | Ligand/Additive | Substrate Scope | Optimal Conditions | Yield |
---|---|---|---|---|
CuI | Et₃N | Phenolic alkynes | MeCN, rt, 12 h | 89% |
Cp*Ir(2,2′-bpyO)(H₂O) | None | Methanol derivatives | Toluene, 80°C, 6 h | 92% |
Pd(OAc)₂ | XPhos/K₂CO₃ | Arylboronic acids at C7-Br | Dioxane, 100°C, 3 h | 85% |
One-pot strategies minimize intermediate isolation for 7-bromo-2-(halomethyl)quinazolinones. An optimized route involves chloroacetonitrile cyclocondensation with 2-amino-4-bromobenzoic acid: stoichiometric control (3.0 equiv chloroacetonitrile) in methanol at 25°C delivers 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one in 77% yield [3]. Subsequent halogen exchange using NaBr/Aliquat-336 converts chloro- to bromomethyl derivatives. Alternatively, tandem oxidation-bromination of 2-methyl precursors employs oxone and LiBr in DMF, achieving simultaneous methyl oxidation to hydroxymethyl followed by PBr₃-mediated bromination. This sequence affords 7-bromo-2-(bromomethyl)quinazolin-4(3H)-one in one pot with 68% efficiency and eliminates ketone byproducts [3] [7].
Key advancements include:
Regioselectivity in bromination is governed by substrate design, solvent polarity, and directing groups. For 2-methylquinazolin-4(3H)-one, NBS (N-bromosuccinimide) in DMF at 0°C affords C7-bromination exclusively (>95% selectivity) due to the lactam carbonyl’s electronic bias [3]. Contrastingly, polar solvents (e.g., acetonitrile) favor C6 bromination, while radical initiators like AIBN shift selectivity to the 2-methyl group. For pre-brominated substrates like 7-bromo-2-methylquinazolin-4(3H)-one, lithiation at C5 using LDA at −78°C followed by bromination enables sequential functionalization orthogonal to existing bromine [1] [4].
Table 3: Solvent and Reagent Effects on Bromination Regioselectivity
Substrate | Brominating Agent | Solvent | Major Product | Selectivity |
---|---|---|---|---|
2-Methylquinazolin-4(3H)-one | NBS | DMF | 7-Bromo-2-methylquinazolin-4(3H)-one | 95% |
2-Methylquinazolin-4(3H)-one | Br₂ | CHCl₃ | 6-Bromo-2-methylquinazolin-4(3H)-one | 88% |
7-Bromo-2-methylquinazolin-4(3H)-one | LDA/BrCCl₃ | THF | 5,7-Dibromo-2-methylquinazolin-4(3H)-one | 83% |
Electronic guidelines:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2